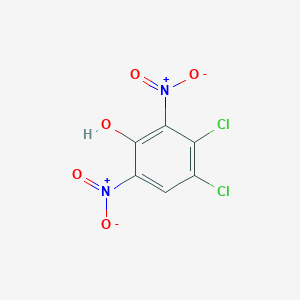

3,4-Dichloro-2,6-dinitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dichloro-2,6-dinitrophenol is an organic compound with the molecular formula C6H2Cl2N2O5 It is a chlorinated nitrophenol, characterized by the presence of two chlorine atoms and two nitro groups attached to a phenol ring

Mechanism of Action

Target of Action

Similar compounds such as 2,4-dinitrophenol are known to interact with enzymes like hexokinase .

Mode of Action

It’s structurally similar compound, 2,4-dinitrophenol, is known to act as an “uncoupler” compound . It can cross membranes in its protonated form, acting as a H+ carrier and dissipate the electrochemical gradient across cell membranes, thus uncoupling the oxidative phosphorylation pathway without blocking oxygen consumption .

Biochemical Pathways

Nitrophenol compounds, which include 2,4-dinitrophenol, have been used in biochemical studies of oxidative processes where they uncouple oxidative phosphorylation .

Result of Action

Similar compounds like 2,4-dinitrophenol are known to inhibit certain enzymes and disrupt cellular processes .

Action Environment

The action of 3,4-Dichloro-2,6-dinitrophenol can be influenced by various environmental factors. For instance, the nitration of 4-chlorophenol into 2-nitro-4-chlorophenol in the presence of irradiated nitrate and nitrite in aqueous solution involves the radical ˙NO2 . This suggests that light and the presence of certain chemicals can influence the action of similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2,6-dinitrophenol typically involves the nitration of 3,4-dichlorophenol. The process can be summarized as follows:

Nitration Reaction: 3,4-Dichlorophenol is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the phenol ring.

Reaction Conditions: The nitration reaction is typically conducted at low temperatures (0-5°C) to minimize the formation of undesired by-products. The reaction mixture is then gradually warmed to room temperature and stirred for several hours to complete the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2,6-dinitrophenol undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding phenol derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents (e.g., ethanol).

Substitution: Aqueous sodium hydroxide solution, elevated temperatures (50-100°C).

Major Products Formed

Reduction: 3,4-Dichloro-2,6-diaminophenol.

Substitution: 3,4-Dihydroxy-2,6-dinitrophenol.

Scientific Research Applications

3,4-Dichloro-2,6-dinitrophenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: Studied for its potential effects on microbial metabolism and its role in the degradation of environmental pollutants.

Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the effects of chlorinated nitrophenols on biological systems.

Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Comparison with Similar Compounds

3,4-Dichloro-2,6-dinitrophenol can be compared with other similar compounds, such as:

2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.

2,4,6-Trinitrophenol (Picric Acid): Used as an explosive and in the synthesis of dyes and antiseptics.

2,6-Dichlorophenol: A precursor for the synthesis of various chlorinated phenols and other derivatives.

Uniqueness

This compound is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical properties and reactivity compared to other nitrophenols and chlorophenols.

Properties

IUPAC Name |

3,4-dichloro-2,6-dinitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)6(11)5(4(2)8)10(14)15/h1,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCOFMWFBMXCCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937192 |

Source

|

| Record name | 3,4-Dichloro-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-10-4 |

Source

|

| Record name | NSC141408 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloro-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)

![2,6-dihydroxypyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B1296252.png)